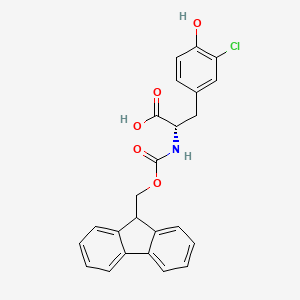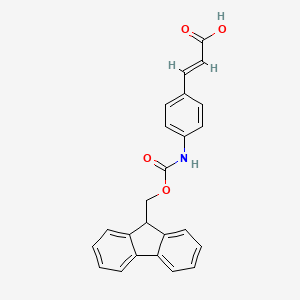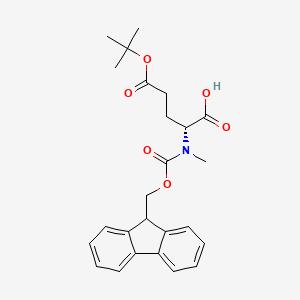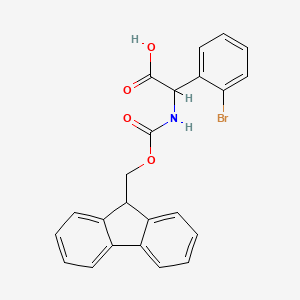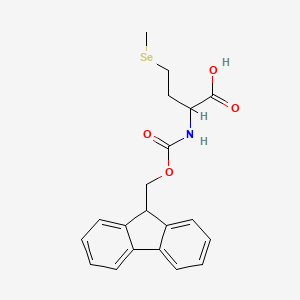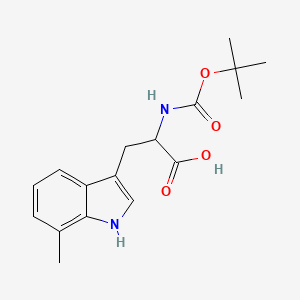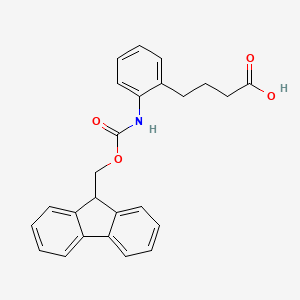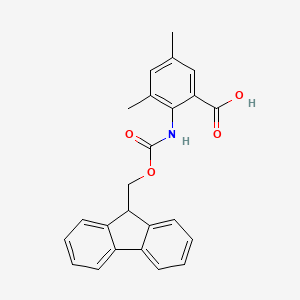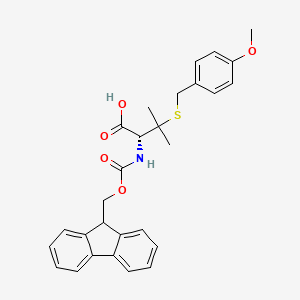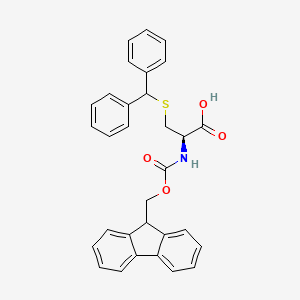
6-Chloro-2-fluoro-3-méthoxyaniline
Vue d'ensemble
Description
6-Chloro-2-fluoro-3-methoxyaniline is an organic compound with the molecular formula C7H7ClFNO and a molecular weight of 175.59 g/mol . It is a derivative of aniline, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is primarily used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Applications De Recherche Scientifique
6-Chloro-2-fluoro-3-methoxyaniline has several scientific research applications:
Agrochemicals: The compound is also utilized in the development of agrochemicals, particularly those targeting parasitic worms and other pests.
Chemical Synthesis: In chemical synthesis, it serves as a protected form of ammonia, useful in the practical synthesis of azetidine, a core structure for many bioactive molecules.
Méthodes De Préparation
The synthesis of 6-Chloro-2-fluoro-3-methoxyaniline typically involves the following steps:
Nitration: The starting material, 2-fluoro-3-methoxyaniline, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
6-Chloro-2-fluoro-3-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols.
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, thionyl chloride for chlorination, and potassium permanganate for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-fluoro-3-methoxyaniline depends on its specific application. In pharmaceuticals, it often acts as a precursor to bioactive compounds that target specific molecular pathways. For example, in the synthesis of anthelmintic agents, the compound may inhibit key enzymes or disrupt cellular processes in parasitic worms . The exact molecular targets and pathways involved vary based on the specific derivative or application.
Comparaison Avec Des Composés Similaires
6-Chloro-2-fluoro-3-methoxyaniline can be compared with other similar compounds such as:
2-Fluoro-3-methoxyaniline: Lacks the chloro substituent, which may affect its reactivity and applications.
6-Chloro-3-methoxyaniline: Lacks the fluoro substituent, which may influence its chemical properties and uses.
6-Chloro-2-fluoroaniline: Lacks the methoxy group, impacting its solubility and reactivity.
The presence of chloro, fluoro, and methoxy groups in 6-Chloro-2-fluoro-3-methoxyaniline makes it unique, providing a balance of reactivity and stability that is valuable in various chemical syntheses and applications.
Propriétés
IUPAC Name |
6-chloro-2-fluoro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRCLZVZMHSIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


